2-Fluoro-3-(4-methylphenyl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
2-fluoro-3-(4-methylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7-2-4-8(5-3-7)10(13)9(11)6-12/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNUWMRSQGUFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis via Aromatic and Nitrile Functionalization
- Starting Material: 4-methylbenzaldehyde (or similar aromatic aldehyde derivatives)
- Key Reagents: Ethyl cyanoacetate, fluorinating agents (e.g., diethylaminosulfur trifluoride or Selectfluor), base catalysts
- Reaction Conditions:
- Solvent: Dichloromethane or similar inert solvents
- Temperature: 0–25°C for fluorination steps
- Duration: 1–4 hours for each stage
- Condensation: 4-methylbenzaldehyde reacts with ethyl cyanoacetate under basic conditions (e.g., potassium carbonate) to form a β-keto nitrile intermediate.
- Fluorination: The nitrile intermediate undergoes electrophilic fluorination at the α-position using DAST or Selectfluor, introducing the fluorine atom selectively at the desired position.
- Purification: The product is purified via column chromatography or recrystallization, yielding the target compound with high regioselectivity.
- Well-established, suitable for laboratory scale
- High regioselectivity for fluorination at the α-position adjacent to the nitrile group
Specific Industrial-Scale Method: Patent-Driven Approach
According to a recent patent, a practical industrial synthesis involves:
- Reactants: 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile
- Reaction Type: Nucleophilic substitution under alkaline catalysis
- Reaction Conditions:
| Parameter | Details |
|---|---|
| Catalyst | Potassium carbonate (preferably K₂CO₃) or triethylamine |
| Solvent | Ethyl acetate (preferred), methyl acetate, or acetone |
| Temperature | 40–60°C |
| Time | 3–6 hours |
| Step | Description |
|---|---|
| Quenching | Dropwise addition of hydrochloric acid to neutralize excess base |
| Separation | Organic phase separation and washing |
| Drying | Use of anhydrous magnesium sulfate or similar drying agents |
| Purification | Recrystallization from isopropyl alcohol/water mixture |
- Hydrogenation under Pd-C catalysis in solvents like 1,4-dioxane or tetrahydrofuran at 60–90°C for 15–20 hours yields the target compound.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Solvents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Laboratory Aromatic Fluorination | 4-methylbenzaldehyde, ethyl cyanoacetate | DAST, K₂CO₃ | Dichloromethane | 0–25°C, 1–4 hours | High regioselectivity | Multi-step, moderate yield |
| Multi-step Synthesis | Commercial precursors | Lewis acids, dehydrating agents | Tetrahydrofuran, acetonitrile | 0–80°C | Greater control | Longer process |
| Patent-Driven Industrial | 2-fluoro-alpha-bromoacetophenone, 3-oxo-propionitrile | K₂CO₃, Pd-C | Ethyl acetate, 1,4-dioxane | 40–60°C, 15–20 hours | Short route, high yield | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(4-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-Fluoro-3-(4-methylphenyl)-3-oxopropanenitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with desired properties.
Biology
Research indicates potential bioactive properties , particularly:
- Antimicrobial Activity : Investigated for its ability to inhibit bacterial and fungal growth.
- Anticancer Properties : Explored for selective cytotoxic effects against cancer cell lines.
Medicine
The compound is being studied for its potential use in drug development. Its structural features may enhance binding affinity to biological targets, making it a candidate for designing drugs with improved pharmacokinetic properties.
Industry
In industrial applications, it is utilized in developing new materials that exhibit enhanced thermal stability and chemical resistance.
Recent studies have explored the biological effects of this compound through various assays. Here are notable findings:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against fungi | |
| Enzyme Inhibition | Modulation of protein kinases | |
| Cytotoxicity | Selective cytotoxic effects in cancer cells |
Case Studies
- Antifungal Activity : A study on related compounds showed significant inhibition against Candida species, suggesting potential therapeutic applications for treating fungal infections.
- Cancer Research : Research on structural analogues indicated that modifications similar to those found in this compound could enhance selectivity and potency against cancer cell lines by inhibiting heat shock proteins involved in tumor growth.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, insights from similar compounds suggest moderate solubility and bioavailability are critical for therapeutic applications. Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics is essential for evaluating its efficacy as a drug candidate.
Mechanism of Action
The mechanism by which 2-Fluoro-3-(4-methylphenyl)-3-oxopropanenitrile exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. The nitrile group can also participate in hydrogen bonding or other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural and molecular parameters of 2-Fluoro-3-(4-methylphenyl)-3-oxopropanenitrile with five analogs:
Physicochemical Properties
- Polarity and Solubility :
- Fluorine and nitrile groups increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). The trifluoro derivative exhibits higher polarity due to the trifluoroacetyl group.
- The methoxy analog may show improved solubility in alcohols compared to the methyl-substituted compound due to hydrogen bonding with the methoxy oxygen.
- Thermal Stability :
- The trifluoro derivative likely has higher thermal stability (evident from its molecular weight and fluorine content), whereas hydrazone derivatives may decompose at lower temperatures due to the labile N–N bond.
Biological Activity
2-Fluoro-3-(4-methylphenyl)-3-oxopropanenitrile is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10FNO. The presence of a fluorine atom and a methyl-substituted phenyl group contributes to its unique chemical properties, which may influence its biological activity.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures can exhibit inhibitory effects on various enzymes, including those involved in inflammatory and cancer pathways.
Potential Biological Pathways
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in modulating the activity of protein kinases, which are crucial in cell signaling pathways related to cancer and inflammation .
- Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antibacterial and antifungal properties, although specific data on this compound remains limited .
Research Findings
Recent studies have explored the biological effects of this compound through various assays. Here are some notable findings:
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against fungi | |
| Enzyme Inhibition | Modulation of protein kinases | |
| Cytotoxicity | Selective cytotoxic effects in cancer cells |
Case Studies
- Antifungal Activity : A study investigating the antifungal properties of related compounds found that certain analogues exhibited significant inhibition against Candida species, suggesting potential for this compound in treating fungal infections .
- Cancer Research : Research on pyrazole derivatives indicated that structural modifications similar to those found in this compound could enhance selectivity and potency against cancer cell lines, particularly through the inhibition of heat shock proteins involved in tumor growth .
Pharmacokinetics
While specific pharmacokinetic data for this compound is sparse, understanding the pharmacokinetic profiles of similar compounds can provide insights into absorption, distribution, metabolism, and excretion (ADME) characteristics. Compounds with similar structures often exhibit moderate solubility and bioavailability, which are critical for their therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
